molecular formula C11H11FO3 B14205701 3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate CAS No. 918309-62-3

3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate

Katalognummer: B14205701
CAS-Nummer: 918309-62-3
Molekulargewicht: 210.20 g/mol
InChI-Schlüssel: JBKJCKXJPGQELT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate is a chemical compound characterized by the presence of a fluorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a methyl carbonate group

Vorbereitungsmethoden

The synthesis of 3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 3-(2-Fluorophenyl)prop-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The product is then purified using standard techniques such as column chromatography.

Analyse Chemischer Reaktionen

3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the prop-2-en-1-yl chain and methyl carbonate group can influence the compound’s solubility and stability. These interactions can modulate biological pathways and result in specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3-(2-Fluorophenyl)prop-2-en-1-yl methyl carbonate include:

    3-(2-Chlorophenyl)prop-2-en-1-yl methyl carbonate: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-Bromophenyl)prop-2-en-1-yl methyl carbonate: Contains a bromine atom instead of fluorine.

    3-(2-Methylphenyl)prop-2-en-1-yl methyl carbonate: Features a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence the compound’s reactivity, binding affinity, and overall chemical properties compared to its analogs.

Eigenschaften

CAS-Nummer

918309-62-3

Molekularformel

C11H11FO3

Molekulargewicht

210.20 g/mol

IUPAC-Name

3-(2-fluorophenyl)prop-2-enyl methyl carbonate

InChI

InChI=1S/C11H11FO3/c1-14-11(13)15-8-4-6-9-5-2-3-7-10(9)12/h2-7H,8H2,1H3

InChI-Schlüssel

JBKJCKXJPGQELT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)OCC=CC1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.